(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
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Overview
Description
(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with a phenyl group and a fluorine atom, along with an oxirane (epoxide) ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-phenylpyrrolidine with an epoxide precursor under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
- (4-Chloro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
- (4-Bromo-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-10-6-11(9-4-2-1-3-5-9)15(7-10)13(16)12-8-17-12/h1-5,10-12H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPVYRFNZKIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC=CC=C2)C(=O)C3CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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